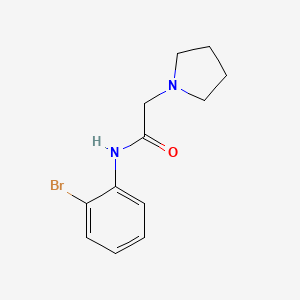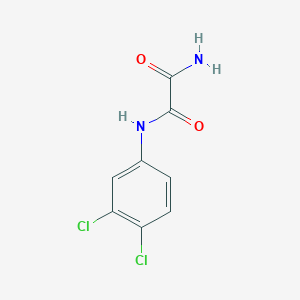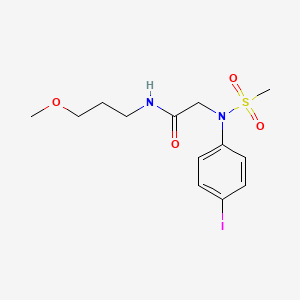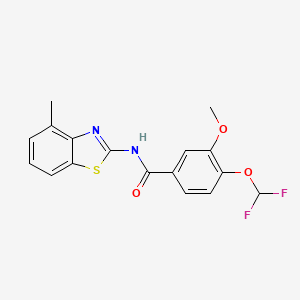![molecular formula C16H19N3O5S B4830929 1-[(5-methyl-2-furyl)methyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B4830929.png)
1-[(5-methyl-2-furyl)methyl]-4-[(2-nitrophenyl)sulfonyl]piperazine
Descripción general
Descripción
1-[(5-methyl-2-furyl)methyl]-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound with a molecular formula of C16H19N3O5S This compound features a piperazine ring substituted with a 5-methyl-2-furylmethyl group and a 2-nitrophenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-2-furyl)methyl]-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the 5-methyl-2-furylmethyl group: This step involves the alkylation of the piperazine ring using 5-methyl-2-furylmethyl halide under basic conditions.
Sulfonylation with 2-nitrophenylsulfonyl chloride: The final step involves the reaction of the intermediate with 2-nitrophenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-methyl-2-furyl)methyl]-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(5-methyl-2-furyl)methyl]-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(5-methyl-2-furyl)methyl]-4-[(2-nitrophenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonyl group can form covalent bonds with nucleophilic sites in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(5-methyl-2-furyl)methyl]-4-(4-nitrophenyl)piperazine
- 1-[(5-methyl-2-furyl)methyl]-4-(2-thienyl)piperazine
Uniqueness
1-[(5-methyl-2-furyl)methyl]-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both a furan ring and a nitrophenylsulfonyl group, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-13-6-7-14(24-13)12-17-8-10-18(11-9-17)25(22,23)16-5-3-2-4-15(16)19(20)21/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYKJNDOEUGNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(3-CHLORO-4-FLUOROPHENOXY)ACETYL]AMINO}BENZAMIDE](/img/structure/B4830863.png)
![4-[(ethylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4830864.png)

![5-bromo-2-chloro-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B4830877.png)


![4-[5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4830901.png)
![tert-butyl 2-(1-{3-[(5-methyl-2-furoyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B4830905.png)
![N-(4-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4830919.png)
![N'-{[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-methylbutanohydrazide](/img/structure/B4830932.png)
![4-[(5-chloro-2-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4830936.png)
![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)-N-mesitylbenzenesulfonamide](/img/structure/B4830943.png)
![2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4830950.png)
